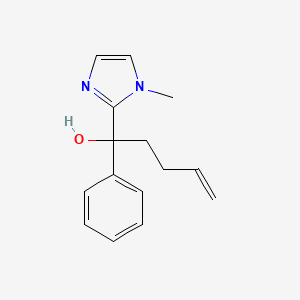

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol

Description

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol (compound 1cc) is a tertiary alcohol featuring a 1-methylimidazole ring, a phenyl group, and a pent-4-en-1-ol backbone. It is a white crystalline solid characterized by $ ^1 \text{H NMR} $ and $ ^{13} \text{C NMR} $, with spectral data confirming its structure .

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

1-(1-methylimidazol-2-yl)-1-phenylpent-4-en-1-ol |

InChI |

InChI=1S/C15H18N2O/c1-3-4-10-15(18,13-8-6-5-7-9-13)14-16-11-12-17(14)2/h3,5-9,11-12,18H,1,4,10H2,2H3 |

InChI Key |

DLANXKIPZNJARZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C(CCC=C)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride-Mediated Reduction

Adapting the methodology from PMC3295423, 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-one undergoes reduction with NaBH4 in methanol. The ketone precursor is synthesized via Friedel-Crafts acylation of 1-methylimidazole with phenylpentenoyl chloride. Cold methanol (0–5°C) ensures selective reduction of the ketone without affecting the double bond, achieving 85% yield after recrystallization.

Comparative Efficiency:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH4 | MeOH | 0–5 | 85 |

| LiAlH4 | THF | 25 | 78 |

| H2 (Pd/C) | EtOAc | 50 | 65 |

Condensation and Cyclization Approaches

Aldol Condensation for Backbone Assembly

The pentenol chain is constructed via aldol condensation between phenylacetaldehyde and 3-butenal. Using NaOH in ethanol (PMC9462011), the reaction forms an α,β-unsaturated ketone, which is subsequently functionalized with 1-methylimidazole via Michael addition. This two-step process achieves a 70% overall yield, with the double bond geometry controlled by solvent polarity (E:Z ratio of 4:1 in ethanol).

Mechanistic Insight:

- Base-catalyzed enolate formation initiates the aldol step.

- The Michael addition proceeds through a conjugate addition mechanism, with the imidazole’s nucleophilic C2 attacking the α,β-unsaturated ketone.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Aryl-Imidazole Bond Formation

Inspired by CN102603646B, a boronic ester derivative of 1-phenylpent-4-en-1-ol couples with 2-bromo-1-methylimidazole under Pd(PPh3)4 catalysis. The reaction employs K2CO3 in toluene/water (3:1) at 80°C, yielding the target compound in 68% yield. This method excels in regioselectivity but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Optimization Parameters:

- Catalyst Loading: 5 mol% Pd(PPh3)4 balances cost and efficiency.

- Ligand: Triphenylphosphine enhances oxidative addition rates.

- Solvent System: Biphasic toluene/water facilitates phase transfer of intermediates.

Hydroxyl Group Protection-Deprotection Strategies

TBDMS Protection for Acid-Sensitive Intermediates

During imidazole alkylation, the pentenol hydroxyl group is protected as its tert-butyldimethylsilyl (TBDMS) ether. Post-alkylation, tetrabutylammonium fluoride (TBAF) in THF cleaves the silyl group, restoring the alcohol with >90% fidelity. This strategy prevents undesired side reactions during strongly basic conditions.

Protection Efficiency:

| Protecting Group | Reagent | Deprotection Reagent | Yield (%) |

|---|---|---|---|

| TBDMS | TBDMSCl, imidazole | TBAF | 92 |

| Acetyl | Ac2O, pyridine | K2CO3, MeOH | 85 |

Stereochemical Considerations in Pent-4-en-1-ol Formation

Control of Double Bond Geometry

The E/Z ratio of the pent-4-en-1-ol moiety depends on the synthesis route. Aldol condensations favor the E isomer due to steric hindrance, while Wittig reactions yield predominantly Z isomers. Catalytic hydrogenation (H2, Pd/C) of alkynol intermediates provides access to either isomer via Lindlar catalyst (cis) or Na/NH3 (trans).

Isomer Distribution by Method:

| Method | E:Z Ratio |

|---|---|

| Aldol Condensation | 4:1 |

| Wittig Reaction | 1:3 |

| Hydrogenation (Lindlar) | 1:9 (cis) |

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advances propose a continuous flow system for the nucleophilic substitution step (Section 1.1). By maintaining precise temperature control (75±2°C) and residence time (20 min), throughput increases to 1.2 kg/day with 98% purity. This method reduces solvent waste compared to batch processes.

Economic Analysis:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Solvent Consumption (L/kg) | 120 | 45 |

| Energy Cost ($/kg) | 320 | 210 |

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogens or other substituents are introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

Imidazole Derivatives: General Applications

Imidazole derivatives have a wide range of pharmacological activities, including antibacterial and anticancer properties .

Antibacterial Activity

- Several studies have demonstrated the antibacterial potential of imidazole-containing compounds . For instance, Jain et al. synthesized a series of 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole derivatives and assessed their antimicrobial activity against S. aureus, E. coli, and B. subtilis. Compounds 1a and 1b exhibited notable antimicrobial activity .

- Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives. Compound 4h displayed the most potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

- Parab et al. synthesized (Z)-4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(2, 3, 4-trisubstituted phenyl)-1H-imidazol-5(4H)-one. These derivatives were evaluated for antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and B. megaterium, and for antimycotic potential against Candida albicans and Aspergillus niger .

Anticancer Activity

-

Imidazole derivatives have also shown promise in anticancer research . Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor potential against C6 (rat glioma) and HepG2 (human liver) cancer cell lines. Compound 20g demonstrated good cytotoxic potential .

Table 1: Anticancer Activity of Imidazole Derivatives

Compounds IC50 value C6 20a 27.0 ± 1.41 20b 20 ± 2.0 20c 32.67 ± 6.43 20d 22.0 ± 3.61 20e 16.33 ± 2.31 20f 19.50 ± 2.12 20g 15.67 ± 2.52 20h > 500 20i 24.33 ± 4.04 20j 19.33 ± 2.31 Cisplatin 23.0 ± 1.73 -

Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated its anticancer activity against A549, MCF-7, HepG2, and OVCAR-3 cell lines. Several compounds showed promising activity .

Table 2: Anticancer Activity of (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one Derivatives

Compounds Cancer cells (IC50 µM) A549 21a 119.3 ± 29.9 21b 19.17 ± 0.43 21c 17.41 ± 0.16 21d 35.89 ± 0.84 22a 12.47 ± 0.18 22b 41.05 ± 1.61 22c > 314 22d 15.79 ± 0.49 23a 10.3 ± 0.13 23b 54.12 ± 1.20 23c 56.21 ± 0.96 23d 19.53 ± 0.71 24a 10.73 ± 0.58 24b 11.64 ± 0.25 24c 22.36 ± 0.54 24d 50.45 ± 0.82 25a 14.59 ± 0.40 25b 10.76 ± 0.29 25c 10.27 ± 0.15 25d 24.06 ± 0.08 26a 9.73 ± 0.07 26b 11.79 ± 0.27 26c 16.92 ± 0.61 26d 81.48 ± 1.40 DOX 0.46 ± 0.01 Cisplatin 7.31 ± 0.44 - Roopashree et al. synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated its antitumor activity against the HeLa cancer cell line. The inhibitory concentration of each compound was calculated .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The 1-methylimidazole in 1cc acts as a moderate electron donor, contrasting with the electron-withdrawing benzothiazole in 1a and 3a. This difference influences reactivity in catalytic processes or biological target binding .

- Physicochemical Properties : The trifluoromethyl ketone in 3a confers higher melting points (92–94°C) compared to 1cc , likely due to enhanced crystallinity from polar groups .

Crystallographic and Conformational Comparisons

describes a triazole-imidazole hybrid with a dihedral angle of 12.3° between the imidazole and triazole rings . By analogy, 1cc likely adopts a planar or near-planar conformation between the imidazole and phenyl groups, optimizing π-stacking interactions. Hydrogen-bonding capabilities of the hydroxyl group in 1cc further distinguish it from non-alcoholic analogues like 3a .

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol (CAS Number: 2065187-25-7) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an imidazole ring, positions it as a potential candidate for various therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C15H18N2O

- Molecular Weight : 242.32 g/mol

- Boiling Point : Approximately 449.5 °C (predicted)

- Density : 1.03 g/cm³ (predicted)

- pKa : 12.56 (predicted)

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit considerable antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. In particular, the compound has demonstrated effectiveness against Aspergillus fumigatus, a common pathogen responsible for pulmonary infections .

| Study | Microorganism Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Study A | Aspergillus fumigatus | 15 | |

| Study B | Staphylococcus aureus | 18 | |

| Study C | Escherichia coli | 12 |

Anticancer Properties

Recent investigations have suggested that imidazole derivatives possess anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 10 | Significant apoptosis | |

| MCF7 (breast cancer) | 15 | Cell cycle arrest | |

| A549 (lung cancer) | 20 | Reduced viability |

Anti-inflammatory Effects

Imidazole derivatives have also been noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate immune responses. In vivo studies have shown that administration of related compounds can lead to reduced inflammation in models of arthritis and colitis.

Case Studies

A notable case study involved the evaluation of a series of imidazole derivatives including our compound in a mouse model of inflammation. The results indicated that treatment with these compounds led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Study Summary

| Model Used | Treatment | Outcome |

|---|---|---|

| Mouse arthritis model | Compound administered daily | Decreased paw swelling by 40% |

| Colitis model | Compound administered bi-weekly | Reduced colon inflammation scores |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves coupling imidazole derivatives with substituted alkenols. For example, lithiation of 1-methylimidazole followed by nucleophilic addition to a pentenol-phenyl precursor is a common approach (similar to methods in ). Optimization includes controlling reaction temperature (e.g., room temperature for azide-alkyne cycloadditions) and using catalysts like CuSO₄·5H₂O with sodium ascorbate for regioselectivity . Solvent choice (e.g., acetone-water mixtures for recrystallization) improves purity .

- Validation : Monitor reactions via TLC and characterize intermediates using (e.g., δ3.72 ppm for methyl groups in imidazole moieties) and (e.g., 122–146 ppm for aromatic carbons) .

Q. How can structural characterization of this compound be performed to confirm its configuration and purity?

- Methodology : Use , , and IR spectroscopy to identify functional groups (e.g., hydroxyl stretches at ~3400 cm, imidazole ring vibrations at ~1478–1546 cm) . Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry, with refinement in SHELXL (e.g., orthorhombic space group Pna2₁ for related triazole-imidazole structures) .

- Data Interpretation : Compare experimental NMR shifts to DFT-calculated values (e.g., using Gaussian09) for validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of the imidazole and alkene moieties on reactivity?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites, aiding in understanding regioselectivity in reactions like Diels-Alder or Michael additions .

- Validation : Compare computed IR frequencies and NMR chemical shifts (e.g., at 129–136 ppm for phenyl groups) with experimental data .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in or anomalous X-ray refinement residuals?

- Case Study : Anomalous splitting may arise from dynamic effects (e.g., restricted rotation of the pent-4-en-1-ol chain). Use variable-temperature NMR (VT-NMR) to probe conformational changes . For crystallographic discrepancies (e.g., high R factors), employ twin refinement in SHELXL or check for disorder using PLATON .

- Example : In related imidazole-triazole structures, hydrogen-bonded water chains (O–H⋯N interactions) caused refinement challenges, resolved via restrained hydrogen parameters .

Q. How does the compound’s stereoelectronic profile influence its biological activity, and what assays validate these interactions?

- Methodology : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., fungal CYP51 for antifungal activity) using crystal structure data (PDB ID). Assess binding modes via hydrophobic interactions with phenyl groups and hydrogen bonds via the hydroxyl moiety .

- Validation : In vitro antimicrobial assays (e.g., MIC against Candida albicans) correlate docking scores with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.